molecular formula C7H3FIN B1323561 3-Fluoro-4-iodobenzonitrile CAS No. 887266-99-1

3-Fluoro-4-iodobenzonitrile

Cat. No. B1323561
Key on ui cas rn: 887266-99-1
M. Wt: 247.01 g/mol
InChI Key: NPKQMCCUPXZXFI-UHFFFAOYSA-N
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Patent
US09439890B2

Procedure details

To a solution of 3-fluoro-4-iodobenzonitrile (2.7 g, 0.010 mmol) in DMSO (6.0 mL), K2CO3 (0.450 g, 0.003 mmol) and 30% H2O2 (2.4 mL) were added at 0-10° C. and the reaction mass was stirred at RT for 2 h. After completion of the reaction, the reaction mass was quenched in ice cold water. The obtained solid product was filtered off to afford 2.0 g of the desired title product. 1H NMR (400 MHz, DMSO d6): δ 7.48-7.51 (In, 2H), 7.66 (br s, 1H), 7.69-7.70 (m, 1H), 8.09 (brs, 1H).
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
Quantity
0.45 g
Type
reactant
Reaction Step One
Name
Quantity
2.4 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[I:10])[C:5]#[N:6].C([O-])([O-])=[O:12].[K+].[K+].OO>CS(C)=O>[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[I:10])[C:5]([NH2:6])=[O:12] |f:1.2.3|

Inputs

Step One
Name
Quantity
2.7 g
Type
reactant
Smiles
FC=1C=C(C#N)C=CC1I
Name
Quantity
0.45 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
2.4 mL
Type
reactant
Smiles
OO
Name
Quantity
6 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mass was stirred at RT for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the reaction mass was quenched in ice cold water
FILTRATION
Type
FILTRATION
Details
The obtained solid product was filtered off

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC=1C=C(C(=O)N)C=CC1I
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: CALCULATEDPERCENTYIELD 251549.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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